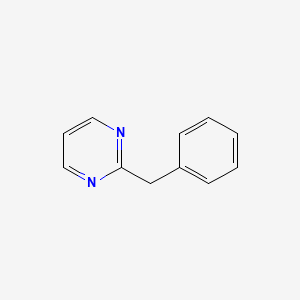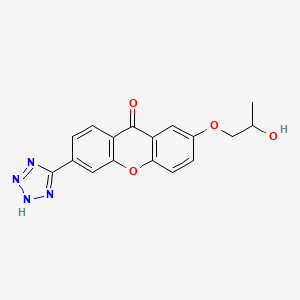
2-(2-Hydroxypropoxy)-6-(2H-tetrazol-5-yl)-9H-xanthen-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Hydroxypropoxy)-6-(2H-tetrazol-5-yl)-9H-xanthen-9-one is a complex organic compound that features a xanthene core substituted with hydroxypropoxy and tetrazolyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxypropoxy)-6-(2H-tetrazol-5-yl)-9H-xanthen-9-one typically involves multi-step organic reactions. One common approach is to start with a xanthene derivative, which undergoes a series of substitution reactions to introduce the hydroxypropoxy and tetrazolyl groups. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is crucial to maintain consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Hydroxypropoxy)-6-(2H-tetrazol-5-yl)-9H-xanthen-9-one can undergo various chemical reactions, including:
Oxidation: The hydroxypropoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The tetrazolyl group can be reduced under specific conditions to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxypropoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropoxy group may yield ketones, while reduction of the tetrazolyl group can produce amines.
Aplicaciones Científicas De Investigación
2-(2-Hydroxypropoxy)-6-(2H-tetrazol-5-yl)-9H-xanthen-9-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific properties, such as fluorescence or reactivity.
Mecanismo De Acción
The mechanism by which 2-(2-Hydroxypropoxy)-6-(2H-tetrazol-5-yl)-9H-xanthen-9-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxypropoxy and tetrazolyl groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s activity and specificity. Pathways involved may include signal transduction, metabolic processes, or cellular regulation.
Comparación Con Compuestos Similares
Similar Compounds
5-(3-(4-Chlorophenoxy)-2-hydroxypropoxy)-2-(2H-tetrazol-5-yl)chromen-4-one: A structurally similar compound with a chromen core instead of xanthene.
2-(2-Hydroxyethoxy)-6-(2H-tetrazol-5-yl)-9H-xanthen-9-one: Similar structure with a hydroxyethoxy group instead of hydroxypropoxy.
Uniqueness
2-(2-Hydroxypropoxy)-6-(2H-tetrazol-5-yl)-9H-xanthen-9-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
89236-82-8 |
|---|---|
Fórmula molecular |
C17H14N4O4 |
Peso molecular |
338.32 g/mol |
Nombre IUPAC |
2-(2-hydroxypropoxy)-6-(2H-tetrazol-5-yl)xanthen-9-one |
InChI |
InChI=1S/C17H14N4O4/c1-9(22)8-24-11-3-5-14-13(7-11)16(23)12-4-2-10(6-15(12)25-14)17-18-20-21-19-17/h2-7,9,22H,8H2,1H3,(H,18,19,20,21) |
Clave InChI |
WBMYCQLXKJBBOG-UHFFFAOYSA-N |
SMILES canónico |
CC(COC1=CC2=C(C=C1)OC3=C(C2=O)C=CC(=C3)C4=NNN=N4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


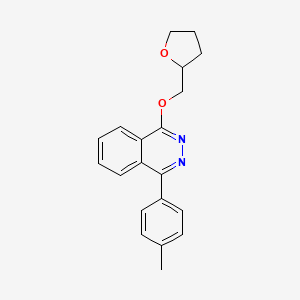
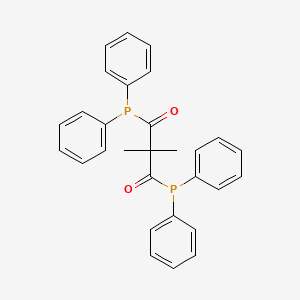
![Diethyl P-[(formylmethylamino)methyl]phosphonate](/img/structure/B14149299.png)
![N'-{[4-(2,5-dioxopyrrolidin-1-yl)butanoyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B14149301.png)
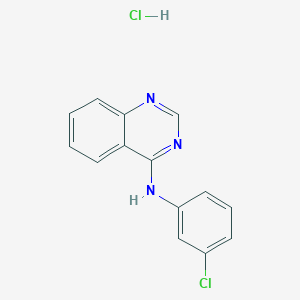
![N-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)carbamothioyl]-4-propan-2-ylbenzamide](/img/structure/B14149309.png)
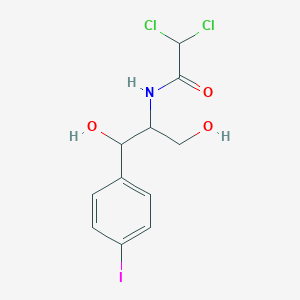
![[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 3-methoxybenzoate](/img/structure/B14149333.png)
![4-{[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]amino}-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14149335.png)
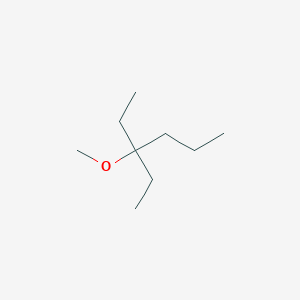
![5-{4-[(3,4-dimethylphenyl)sulfonyl]piperazin-1-yl}-2-nitro-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]aniline](/img/structure/B14149343.png)

![3-Cyclohexyl-1-[4-(2-methylphenyl)piperazin-1-yl]propan-1-one](/img/structure/B14149346.png)
